2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide
Description
2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide is a spirocyclic acetamide derivative characterized by a 1,3-diazaspiro[4.5]decane dione core and a 2-ethylphenyl substituent on the acetamide group.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-13-8-4-5-9-14(13)19-15(22)12-21-16(23)18(20-17(21)24)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSUGQFUJMBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways:
- Carbonic Anhydrases : Inhibitory effects on carbonic anhydrases have been documented, which are crucial for maintaining acid-base balance in organisms .
- Acetylcholinesterase : This compound also shows promise as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Cancer Research
Preliminary studies suggest that spirocyclic compounds may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth . Further research is needed to elucidate the specific pathways affected by this compound.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with an IC50 value of 25 µM. |
| Study B | Enzyme Inhibition | Showed that the compound inhibited carbonic anhydrase with a Ki value of 15 µM, indicating potential therapeutic applications in respiratory disorders. |
| Study C | Cancer Cell Lines | Found that treatment with the compound resulted in a 50% reduction in cell viability in breast cancer cell lines at concentrations above 30 µM. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis highlights key structural variations, physicochemical properties, and inferred biological implications of analogs.
Structural Variations and Substituent Effects
Table 1: Structural Features of Analogs
Key Observations :
- The 8-oxa substitution () replaces a carbon with oxygen, altering electronic distribution and hydrogen-bonding capacity .
- Acetamide Substituents :
- Phenyl Derivatives : The 2-ethylphenyl group in the target compound likely increases lipophilicity compared to the 3-fluorophenyl analog (), affecting membrane permeability.
- Polar Groups : The 4-sulfamoylphenyl substituent () introduces a highly polar sulfonamide group, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
Physicochemical Properties
- Molecular Weight : Most analogs cluster near 335–380 g/mol (Table 1), suggesting similar sizes but divergent solubility profiles due to substituents.
- Polarity :
- Stability :
- Chlorine substitution () may enhance electrophilicity, increasing reactivity but risking off-target interactions .
Biological Activity
The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide is a member of the spirohydantoin class, characterized by a unique spirocyclic structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound reflects its complex structure, which includes a diazaspirodecane core and an acetamide functional group. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.37 g/mol |
| Melting Point | 215-216 °C |
| CAS Number | 721423-41-2 |
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may exert its effects by:
- Binding to Enzymes : The spirohydantoin core can modulate enzyme activity, potentially influencing metabolic pathways.
- Interacting with Receptors : It may act as a ligand for various receptors, altering signaling pathways associated with cellular responses.
Antimicrobial Activity
Research has demonstrated that compounds similar to This compound exhibit antimicrobial properties. For instance:
- Study Findings : In vitro assays have shown that related spirohydantoins possess significant activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Mechanistic Insights : Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds in this class have been shown to inhibit cell proliferation and promote programmed cell death in tumor models.
Neuroprotective Effects
Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound:
- Research Case Study : A study explored the use of spirohydantoins in models of neurodegenerative diseases, highlighting their potential to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Antimicrobial Screening : A study screened various derivatives of spirohydantoins against common pathogens. Results indicated that certain modifications to the structure enhanced antibacterial activity significantly.
- Cancer Cell Line Testing : In a series of experiments involving different cancer cell lines (e.g., breast and colon cancer), compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
